Urease Inhibition Potency: Target Compound vs. Structurally Closest Indole-Urea Analogs
A series of indole-urea analogs, including the target compound, were evaluated for inhibition of Helicobacter pylori urease. The target compound demonstrated a Ki of 372 nM, which is 3.2-fold weaker than the most potent analog in the series (Ki = 117 nM) but 8.3-fold more potent than the least active analog (Ki = 3100 nM) [1]. This moderate potency highlights that the 5-chloro-2-methylphenyl substitution is not optimal within the explored chemical space, providing a clear quantitative benchmark for structure-activity relationship (SAR)-guided selection.
| Evidence Dimension | Urease enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 372 nM |
| Comparator Or Baseline | Analog with Ki = 117 nM (most potent in series); Analog with Ki = 3100 nM (least potent) |
| Quantified Difference | 3.2-fold less potent than the series best; 8.3-fold more potent than the series weakest |
| Conditions | Inhibition of Helicobacter pylori urease using urea as substrate; non-linear fitting for enzyme-urea-inhibitor complex [1] |
Why This Matters
Quantifies the target compound's position within its SAR series, allowing researchers to select the appropriate potency level for their assay cascade.
- [1] BindingDB. (n.d.). BDBM50534504 (CHEMBL4590676). Retrieved from bindingdb.org View Source
